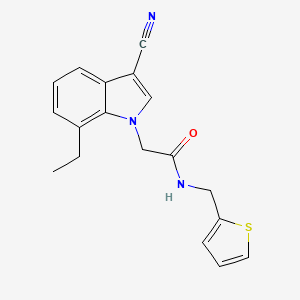
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs) and has been extensively studied for its potential in cancer therapy.
作用机制
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide binds to the active site of MMPs and inhibits their activity. MMPs are zinc-dependent enzymes that cleave ECM proteins such as collagen, elastin, and fibronectin. 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide binds to the zinc ion in the active site of MMPs, preventing the enzyme from cleaving ECM proteins. This inhibition of MMPs leads to the accumulation of ECM proteins, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been shown to have anti-inflammatory activity, and it can inhibit the migration of smooth muscle cells. 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has also been shown to inhibit the activity of other enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV).
实验室实验的优点和局限性
One advantage of 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide is its potency as an MMP inhibitor. It has a low IC50 value (the concentration required to inhibit MMP activity by 50%) and is effective at low concentrations. However, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide is not selective for specific MMPs and can inhibit the activity of other enzymes. This lack of selectivity can make it difficult to study the specific role of individual MMPs in cancer progression.
未来方向
There are several future directions for the study of 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide. One area of research is the development of more selective MMP inhibitors. By targeting specific MMPs, it may be possible to inhibit tumor growth and metastasis without the side effects associated with non-selective inhibitors. Another area of research is the combination of MMP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. By combining these therapies, it may be possible to improve the efficacy of cancer treatment and reduce side effects. Finally, the use of MMP inhibitors in the prevention of cancer recurrence is an area of active research. By inhibiting MMP activity, it may be possible to prevent the re-establishment of tumors after treatment.
合成方法
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide can be synthesized using a multi-step process that involves the reaction of 3-bromophenol with 4-butoxybenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with 2-butanone hydrazone to give 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide. The overall yield of this synthesis method is around 50%.
科学研究应用
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been extensively studied for its potential in cancer therapy. It is a potent inhibitor of MMPs, which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide can prevent the degradation of ECM proteins, thereby inhibiting tumor growth and metastasis.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-5-13-26-18-11-9-16(10-12-18)15-23-24-21(25)20(4-2)27-19-8-6-7-17(22)14-19/h6-12,14-15,20H,3-5,13H2,1-2H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKCBMRYHKCNX-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)
